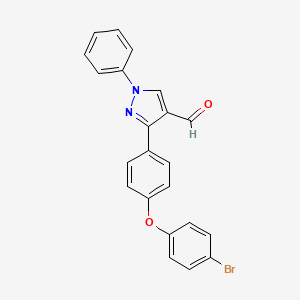![molecular formula C19H13BrO2 B12047581 8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one CAS No. 959571-93-8](/img/structure/B12047581.png)
8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HR-73 involves the bromination of 1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one. The reaction typically employs bromine as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of HR-73 would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
HR-73 undergoes several types of chemical reactions, including:
Oxidation: HR-73 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atom or other functional groups in HR-73.
Substitution: The bromine atom in HR-73 can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
HR-73 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the effects of SIRT1 inhibition on various biochemical pathways.
Biology: Investigated for its role in modulating gene expression through p53 hyperacetylation.
Medicine: Explored for potential therapeutic applications in treating diseases such as cancer and HIV due to its ability to inhibit SIRT1 and decrease HIV transcription
Mécanisme D'action
HR-73 exerts its effects primarily through the inhibition of SIRT1, a NAD±dependent histone deacetylase. By inhibiting SIRT1, HR-73 induces hyperacetylation of the p53 protein, which can lead to changes in gene expression and decreased transcription of HIV . The molecular targets and pathways involved include the acetylation of histones and non-histone proteins, affecting various cellular processes such as apoptosis, DNA repair, and metabolism .
Comparaison Avec Des Composés Similaires
HR-73 is unique among SIRT1 inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Splitomycin: The parent compound from which HR-73 is derived.
Sirtinol: Another SIRT1 inhibitor with a different chemical structure.
EX-527: A potent and selective SIRT1 inhibitor used in various research studies.
These compounds share the common feature of inhibiting SIRT1 but differ in their chemical structures and specific biological effects .
Propriétés
Numéro CAS |
959571-93-8 |
|---|---|
Formule moléculaire |
C19H13BrO2 |
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
8-bromo-2-phenyl-1,2-dihydrobenzo[f]chromen-3-one |
InChI |
InChI=1S/C19H13BrO2/c20-14-7-8-15-13(10-14)6-9-18-17(15)11-16(19(21)22-18)12-4-2-1-3-5-12/h1-10,16H,11H2 |
Clé InChI |
KNCWGGDYISFPIT-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)OC2=C1C3=C(C=C2)C=C(C=C3)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



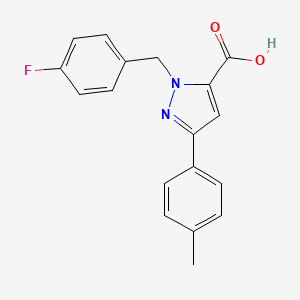
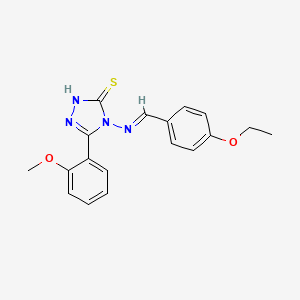

![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12047531.png)
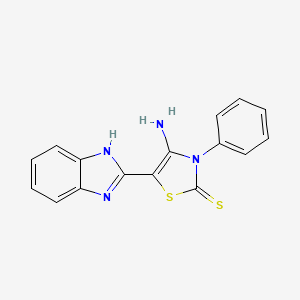
![5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047537.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12047544.png)

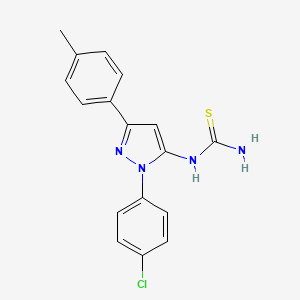
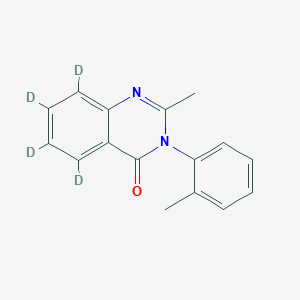
![3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12047558.png)
